molecular formula C21H23N3O4 B5298756 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

Cat. No. B5298756
M. Wt: 381.4 g/mol
InChI Key: SEGCDXNLEYGWEJ-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-tumor effects. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies exploring its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines and chemokines, which can attract immune cells to the tumor site and stimulate an anti-tumor immune response. Additionally, this compound has been shown to induce tumor cell death through the activation of apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, activate immune cells, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the expression of genes involved in tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is that it has been shown to be effective in a variety of tumor models, suggesting that it may have broad anti-tumor activity. However, its efficacy in clinical trials has been mixed, and it may have limitations in terms of toxicity and side effects. Additionally, this compound has not been extensively studied in combination with other anti-cancer agents, so its potential for use in combination therapy is not well understood.

Future Directions

There are several areas of future research that could be pursued with N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce toxicity. Additionally, further studies could be conducted to explore its potential for use in combination therapy with other anti-cancer agents. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify biomarkers that could be used to predict its efficacy in individual patients.

Synthesis Methods

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is typically synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This compound is then reacted with ethyl chloroacetate and sodium ethoxide to form ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)acetate. Finally, this compound is reacted with phenylmagnesium bromide to form this compound.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide has been studied extensively for its potential as an anti-tumor agent. In preclinical studies, it has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. However, its efficacy in clinical trials has been mixed, with some studies showing promise while others have been less successful.

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-16(14-8-6-5-7-9-14)21(25)22-13-19-23-20(24-28-19)15-10-11-17(26-2)18(12-15)27-3/h5-12,16H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGCDXNLEYGWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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